molecular formula C25H25N5O B12426655 N88C2T6Ybp

N88C2T6Ybp

Cat. No.: B12426655
M. Wt: 410.5 g/mol
InChI Key: PREPVVXBTJBVOZ-JVVVGQRLSA-N
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Description

"N88C2T6Ybp" (CAS No. 7254-19-5) is a brominated indole derivative with the molecular formula C₉H₆BrNO₂ and a molecular weight of 240.05 g/mol. Key properties include:

  • High molecular polarity, influencing its solubility and bioavailability.
  • CYP1A2 inhibition, indicating possible drug-drug interaction risks.
  • Solubility: 0.052 mg/ml in aqueous solutions, classified as "soluble" under standard conditions.

The compound is synthesized via a 48-hour reaction at 20°C using N-ethyl-N,N-diisopropylamine, HATU, and 1-methylpyrrolidin-2-one, followed by purification via silica gel chromatography .

Properties

Molecular Formula

C25H25N5O

Molecular Weight

410.5 g/mol

IUPAC Name

5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(2-(111C)methyl-3-oxo-1H-isoindol-5-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C25H25N5O/c1-25(9-3-4-10-25)16-30-15-19(13-27-30)21-8-7-20(12-26)28-23(21)17-5-6-18-14-29(2)24(31)22(18)11-17/h5-8,11,13,15H,3-4,9-10,14,16H2,1-2H3/i2-1

InChI Key

PREPVVXBTJBVOZ-JVVVGQRLSA-N

Isomeric SMILES

CC1(CCCC1)CN2C=C(C=N2)C3=C(N=C(C=C3)C#N)C4=CC5=C(CN(C5=O)[11CH3])C=C4

Canonical SMILES

CC1(CCCC1)CN2C=C(C=N2)C3=C(N=C(C=C3)C#N)C4=CC5=C(CN(C5=O)C)C=C4

Origin of Product

United States

Preparation Methods

The synthesis of MK-6884-11C involves several steps, starting with the preparation of the central pyridine-related M4 PAMs . These compounds are then radiolabeled with carbon-11. The process includes the following steps :

    Radionuclide Production: Carbon-11 is produced using a cyclotron.

    Radiochemical Synthesis: The central pyridine-related M4 PAMs are radiolabeled with carbon-11.

    Pre-production Procedures: This includes preparative high-performance liquid chromatography (HPLC) and formulation of the sample.

    Post-production Procedures: This involves rinsing and quality control of the final product.

Chemical Reactions Analysis

MK-6884-11C undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly on the central pyridine ring.

Common reagents used in these reactions include orthosteric agonists like carbachol and various physiochemical property filters . The major products formed from these reactions are typically radiolabeled analogs of the central pyridine-related M4 PAMs .

Scientific Research Applications

MK-6884-11C has several scientific research applications, including :

    Neuroimaging: It is used as a PET imaging agent to study the distribution and occupancy of M4 muscarinic receptors in the brain.

    Alzheimer’s Disease Research: The compound helps in quantifying M4 muscarinic receptors in patients with Alzheimer’s disease.

    Pharmacodynamic Biomarker: It serves as a target engagement biomarker for M4 PAMs, aiding in the development of therapeutics for neuropsychiatric disorders.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Solubility (mg/ml) BBB Permeability CYP Inhibition Key Applications/Notes
This compound C₉H₆BrNO₂ 240.05 0.052 Yes CYP1A2 CNS drug candidate
6-Bromo-1H-indole-2-carboxylic acid C₉H₆BrNO₂ 240.05 0.048 No None reported Antimicrobial research
5-Bromo-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈BrNO₂ 254.08 0.041 Yes CYP2D6 Anticancer studies
4-Bromo-1H-indole-2-carboxylic acid C₉H₆BrNO₂ 240.05 0.063 No None reported Enzyme inhibition assays

Performance and Stability

  • Solubility : "this compound" exhibits moderate solubility (0.052 mg/ml), outperforming 5-bromo-3-methyl and 6-bromo analogs but underperforming compared to the 4-bromo derivative (0.063 mg/ml) .
  • For example, 6-bromo analogs degrade by ~15% at pH < 3, whereas 4-bromo derivatives remain stable under similar conditions .

Pharmacological Properties

  • BBB Permeability : Only "this compound" and 5-bromo-3-methyl analogs demonstrate BBB penetration, a critical feature for CNS-targeted therapeutics.
  • CYP Inhibition : "this compound" uniquely inhibits CYP1A2, while the 5-bromo-3-methyl analog inhibits CYP2D4. This specificity impacts metabolic pathways and drug safety profiles .

Contradictions and Limitations

Functional vs. Structural Similarity : While "this compound" shares structural homology with 6-bromo-1H-indole-2-carboxylic acid, their functional roles diverge (e.g., CNS vs. antimicrobial applications) .

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